molecular formula C12H25F2O3P B14541958 Bis(2-methylbutyl) (2,2-difluoroethyl)phosphonate CAS No. 62317-11-7

Bis(2-methylbutyl) (2,2-difluoroethyl)phosphonate

Cat. No.: B14541958
CAS No.: 62317-11-7
M. Wt: 286.30 g/mol
InChI Key: PXSRRUJHLFCXES-UHFFFAOYSA-N
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Description

Bis(2-methylbutyl) (2,2-difluoroethyl)phosphonate: is an organophosphorus compound characterized by the presence of phosphonate groups. This compound is notable for its unique chemical structure, which includes both 2-methylbutyl and 2,2-difluoroethyl groups attached to a phosphonate moiety. The compound’s structure allows it to participate in a variety of chemical reactions, making it valuable in different scientific and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of bis(2-methylbutyl) (2,2-difluoroethyl)phosphonate typically involves the reaction of 2-methylbutanol with 2,2-difluoroethylphosphonic dichloride. The reaction is carried out under controlled conditions, often in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is usually stirred at room temperature or slightly elevated temperatures to ensure complete conversion.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and increase yield. The use of catalysts and advanced purification techniques, such as distillation and recrystallization, ensures the production of high-purity compounds suitable for various applications.

Chemical Reactions Analysis

Types of Reactions: Bis(2-methylbutyl) (2,2-difluoroethyl)phosphonate can undergo several types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form phosphonic acid derivatives.

    Reduction: Reduction reactions can convert the phosphonate group to phosphine derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the 2,2-difluoroethyl group can be replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride are often used.

    Substitution: Nucleophiles like amines and alcohols can be used under basic conditions.

Major Products Formed:

    Oxidation: Phosphonic acid derivatives.

    Reduction: Phosphine derivatives.

    Substitution: Various substituted phosphonates depending on the nucleophile used.

Scientific Research Applications

Chemistry: Bis(2-methylbutyl) (2,2-difluoroethyl)phosphonate is used as a precursor in the synthesis of other organophosphorus compounds

Biology and Medicine: In biological research, this compound can be used to study enzyme interactions and as a potential inhibitor of specific biochemical pathways. Its ability to interact with biological molecules makes it a candidate for drug development and therapeutic applications.

Industry: Industrially, this compound is used in the production of flame retardants, plasticizers, and other specialty chemicals. Its stability and reactivity make it suitable for various manufacturing processes.

Mechanism of Action

The mechanism by which bis(2-methylbutyl) (2,2-difluoroethyl)phosphonate exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The phosphonate group can mimic phosphate groups in biological systems, allowing the compound to inhibit or modulate enzyme activity. This interaction can affect various biochemical pathways, leading to potential therapeutic effects.

Comparison with Similar Compounds

  • Bis(2,2,2-trifluoroethyl) methylphosphonate
  • Bis(2,2,2-trifluoroethyl) phosphonate

Comparison: Bis(2-methylbutyl) (2,2-difluoroethyl)phosphonate is unique due to the presence of both 2-methylbutyl and 2,2-difluoroethyl groups. This combination provides distinct chemical properties compared to similar compounds like bis(2,2,2-trifluoroethyl) methylphosphonate, which only contains trifluoroethyl groups. The presence of the 2-methylbutyl group can influence the compound’s reactivity and interaction with other molecules, making it suitable for specific applications where other phosphonates may not be as effective.

Properties

CAS No.

62317-11-7

Molecular Formula

C12H25F2O3P

Molecular Weight

286.30 g/mol

IUPAC Name

1-[2,2-difluoroethyl(2-methylbutoxy)phosphoryl]oxy-2-methylbutane

InChI

InChI=1S/C12H25F2O3P/c1-5-10(3)7-16-18(15,9-12(13)14)17-8-11(4)6-2/h10-12H,5-9H2,1-4H3

InChI Key

PXSRRUJHLFCXES-UHFFFAOYSA-N

Canonical SMILES

CCC(C)COP(=O)(CC(F)F)OCC(C)CC

Origin of Product

United States

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